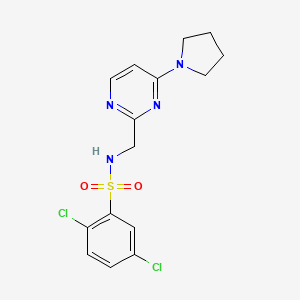

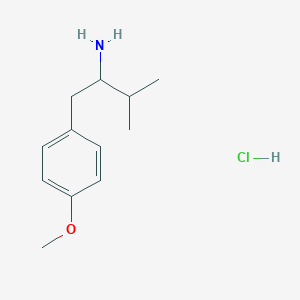

2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

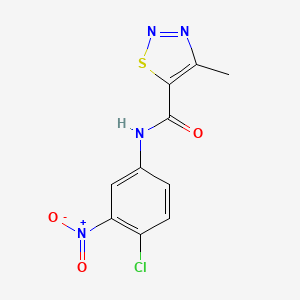

The compound “2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibit a wide range of enzymes .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of the pyrrolidine ring from acyclic precursors . A specific method for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with one nitrogen atom . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to form 2-(pyrrolidin-1-yl)pyrimidines . They can also undergo Buchwald–Hartwig amination in the presence of Pd2(dba)3, xantphos, and Cs2CO3 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives depend on their specific structure. For instance, the compound 2-(pyrrolidin-1-yl)pyrimidin-4-ol has a melting point of 287–288 °C .科学的研究の応用

Anticancer Activity

Pyrimidine derivatives are known for their anticancer properties. The presence of a pyrimidine ring in the structure of this compound suggests potential efficacy in cancer treatment. Research indicates that pyrimidine derivatives can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial in cancer cell proliferation . Additionally, they may function as tyrosine kinase inhibitors , which are important in targeted cancer therapies .

Antimicrobial and Antifungal Applications

The structural diversity of pyrimidine allows for a wide range of biological activities, including antimicrobial and antifungal effects. Compounds with a pyrimidine scaffold have been reported to exhibit significant antimicrobial activity, which could be harnessed in the development of new antibiotics . Similarly, their antifungal properties make them candidates for treating fungal infections .

Cardiovascular Therapeutics

Pyrimidine derivatives can also serve as cardiovascular agents . They have been utilized as antihypertensive drugs, helping to manage blood pressure and treat related cardiovascular conditions . Their ability to modulate calcium channels can be beneficial in treating various heart diseases .

Anti-Inflammatory and Analgesic Effects

The compound’s potential to act as an anti-inflammatory and analgesic agent is significant. Pyrimidine derivatives have been shown to reduce inflammation and provide pain relief, which could be valuable in the treatment of chronic inflammatory diseases .

Antidiabetic Properties

Pyrimidine-based compounds have been explored for their antidiabetic effects. They can function as DPP-IV inhibitors , which play a role in glucose metabolism and insulin secretion . This application is particularly relevant given the global rise in diabetes prevalence.

Neuroprotective Applications

Lastly, the neuroprotective potential of pyrimidine derivatives is noteworthy. They have been associated with vascular relaxation in the ocular ciliary artery and neuroprotection for retinal ganglion cells . This could lead to advancements in treatments for various neurodegenerative diseases.

作用機序

Target of Action

The compound, also known as 2,5-dichloro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide, has been found to interact with a variety of targets. These include the vanilloid receptor 1 , the insulin-like growth factor 1 receptor , and a range of enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, signal transduction, and cell adhesion.

Mode of Action

The compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . It inhibits the activity of several enzymes, thereby affecting their respective biochemical pathways

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, its antagonistic action on the vanilloid receptor 1 can influence pain perception . Its modulation of the insulin-like growth factor 1 receptor can affect growth regulation . By inhibiting enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1, it can impact signal transduction and energy metabolism, respectively .

Pharmacokinetics

The compound’s pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to the molecule’s stereochemistry and increase its three-dimensional coverage . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The compound’s action results in a variety of molecular and cellular effects. These include antioxidative and antibacterial properties, as well as effects on the cell cycle . The specific effects can depend on the particular target and biochemical pathway involved.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, steric factors can influence its biological activity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

将来の方向性

The future directions in the research and development of pyrrolidine derivatives are promising. They are widely used in drug discovery due to their significant pharmacological activity . Future research could focus on developing new synthetic methods and exploring new biological activities of pyrrolidine derivatives .

特性

IUPAC Name |

2,5-dichloro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O2S/c16-11-3-4-12(17)13(9-11)24(22,23)19-10-14-18-6-5-15(20-14)21-7-1-2-8-21/h3-6,9,19H,1-2,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQLMVPHFXHPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2902175.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2902180.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2902181.png)

![6-Cyclopropyl-2-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2902182.png)

![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate](/img/structure/B2902184.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2902186.png)